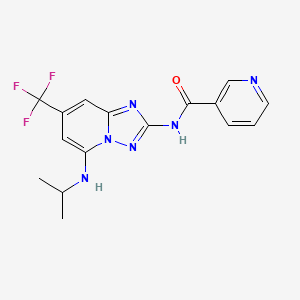

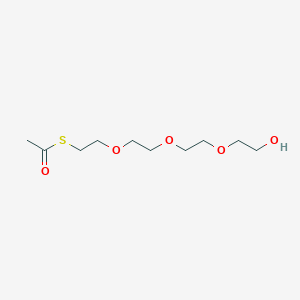

![molecular formula C24H26F2N6O B610720 3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)

3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide

概要

科学的研究の応用

Chemistry: As a positive allosteric modulator, B 973B is used in studies involving ligand-gated ion channels and receptor modulation.

Biology: The compound’s ability to enhance acetylcholine potency makes it a valuable tool in neurobiological research, particularly in studying nicotinic acetylcholine receptors.

Medicine: B 973B has shown promise as an analgesic, reducing paw edema and pain behavior in vivo.

準備方法

B 973Bの合成は、B-973のラセミ体の調製から始まる5段階のプロセスで行われます。次に、エナンチオマー分離を実行して、生物活性エナンチオマーである(-)-B 973Bを単離します。 B 973Bの不斉合成は、99%のエナンチオマー過剰率で達成され、X線結晶構造解析により絶対的な「S」立体化学が確認されました .

化学反応の分析

B 973Bは、主にα7 nAChRとの相互作用を含む様々な化学反応を起こします。それは正の異方性モジュレーターとして作用し、アセチルコリンの効力を高めます。 この化合物は、最大アセチルコリンに対するアセチルコリン誘導ピーク電流を6倍に増強し、チャネル脱感作を遅らせ、電荷移動を6900倍に増加させます .

科学研究への応用

作用機序

B 973Bは、α7 nAChRの正の異方性モジュレーターとして作用することで効果を発揮します。受容体の異方性部位に結合して、受容体のアセチルコリンに対する応答を増強することで、アセチルコリンの効力を高めます。 この調節により、ピーク電流が増加し、チャネルの活性化が延長され、電荷移動が大幅に増加します .

類似の化合物との比較

B 973Bは、GAT107などのα7 nAChRの他の正の異方性モジュレーターと比較されます。両方の化合物は、アセチルコリンなどの標準的な直交性アゴニストに対して不感なα7 nAChRの変異体を強く活性化できます。 B 973Bは、GAT107に比べて、より長期にわたる活動のバーストを生み出し、非競合的アンタゴニストであるメカマイラミンに対して比較的感受性が低いです .

類似の化合物には以下が含まれます。

GAT107: α7 nAChRの別の正の異方性モジュレーターで、類似の特性を持つが、活性化プロファイルが異なります。

4BP-TQS: α7 nAChRのタイプII正の異方性モジュレーターで、直交性アゴニスト活性の増強に加えて、直接的な異方性活性化を生み出すことができます.

B 973Bの、活性化が長く続くことや特定のアンタゴニストに対して感受性が低いなどの独特の特性により、研究と潜在的な治療用途に貴重な化合物となっています。

類似化合物との比較

B 973B is compared with other positive allosteric modulators of α7 nAChRs, such as GAT107. Both compounds can strongly activate mutants of α7 nAChRs that are insensitive to standard orthosteric agonists like acetylcholine. B 973B produces more protracted bursts of activity and is relatively insensitive to the noncompetitive antagonist mecamylamine compared to GAT107 .

Similar compounds include:

GAT107: Another positive allosteric modulator of α7 nAChRs with similar properties but different activation profiles.

B 973B’s unique properties, such as its prolonged activation and insensitivity to certain antagonists, make it a valuable compound for research and potential therapeutic applications.

特性

IUPAC Name |

3-(3,4-difluorophenyl)-N-[(1S)-1-[6-(4-pyridin-2-ylpiperazin-1-yl)pyrazin-2-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F2N6O/c1-17(29-24(33)8-6-18-5-7-19(25)20(26)14-18)21-15-27-16-23(30-21)32-12-10-31(11-13-32)22-4-2-3-9-28-22/h2-5,7,9,14-17H,6,8,10-13H2,1H3,(H,29,33)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYZERNSONBUCW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes B-973B different from typical positive allosteric modulators (PAMs) of α7 nAChRs?

A1: Unlike typical PAMs that require the presence of an orthosteric agonist like acetylcholine for significant channel activation, B-973B acts as an allosteric agonist-positive allosteric modulator (ago-PAM). This means it can directly activate the α7 ion channel by itself, in addition to potentiating the effects of orthosteric agonists. [, ] ,

Q2: How does B-973B's allosteric activation compare to another known ago-PAM, GAT107?

A2: While both B-973B and GAT107 demonstrate allosteric activation of α7 nAChRs, they exhibit distinct activity profiles. Research suggests that B-973B induces more prolonged allosteric activation compared to the relatively transient activation by GAT107. Furthermore, B-973B responses show less sensitivity to the noncompetitive antagonist mecamylamine compared to GAT107. This difference is also observed in single-channel currents, with B-973B generating extended bursts even in the presence of mecamylamine. []

Q3: Does the stereochemistry of B-973 impact its activity?

A3: Yes, the (S)-enantiomer of B-973, designated as B-973B, is the more biologically active form compared to the (R)-enantiomer. This highlights the importance of stereochemistry in the binding and activation of α7 nAChRs by B-973B. []

Q4: What is the impact of B-973B on calcium permeability in α7 nAChRs?

A4: Research indicates that B-973B, along with other PAMs like GAT107, can alter the ion conduction pathway of α7 nAChRs. Specifically, B-973B reduces the calcium permeability of these receptors. This finding is significant as it suggests that the effects of allosterically activated α7 nAChRs on intracellular calcium levels might not be solely due to channel-mediated calcium influx. []

Q5: Are there any studies on the in vivo effects of B-973B?

A5: Yes, preliminary in vivo studies suggest that B-973B may have potential analgesic properties. It was observed to reduce pain behavior and paw edema in the formalin test, and this analgesic effect appears to be mediated through its interaction with α7 nAChRs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

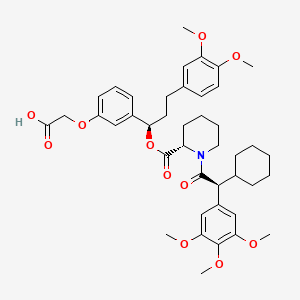

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)